molecular formula C7H10BrN3O B8198907 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide

Cat. No.: B8198907
M. Wt: 232.08 g/mol
InChI Key: AOGLOPYBOUCZMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide (CAS 1866219-37-5) is a high-purity brominated pyrazole derivative with the molecular formula C7H10BrN3O and a molecular weight of 232.08 . This compound serves as a valuable chemical intermediate and building block in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules. Its structural features, including the bromo-substituted pyrazole ring and the methylpropanamide side chain, make it a versatile precursor for further functionalization and structure-activity relationship studies. Researchers utilize this compound in the development of targeted therapeutic agents, and it has been identified as a key synthetic intermediate in the preparation of investigational drugs such as Taselisib (GDC-0032), a phosphatidylinositol 3-kinase (PI3K) inhibitor that has been evaluated in clinical trials for metastatic breast cancer and other oncology indications . The bromine atom at the 4-position of the pyrazole ring provides a reactive site for cross-coupling reactions, enabling researchers to create diverse chemical libraries. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-bromopyrazol-1-yl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BrN3O/c1-7(2,6(9)12)11-4-5(8)3-10-11/h3-4H,1-2H3,(H2,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOGLOPYBOUCZMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N)N1C=C(C=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination-Alkylation Approach

An alternative route prioritizes bromination before alkylation:

Step 1: Bromination of Pyrazole
4-Bromo-1H-pyrazole is synthesized via radical bromination using NBS and azobisisobutyronitrile (AIBN) in CCl₄ at 80°C.

Step 2: Alkylation with 2-Bromo-2-methylpropanamide
The bromopyrazole reacts with 2-bromo-2-methylpropanamide in dimethylformamide (DMF) using cesium carbonate as a base. This one-pot reaction achieves 85–90% yield at 60°C.

Reaction Optimization Parameters

Bromination Reagents and Conditions

ReagentSolventTemperatureYield (%)Regioselectivity
NBSCCl₄80°C78>99% (4-position)
DBDMHAcetonitrile25°C8295%
Br₂/FeCl₃DCM0°C6585%

N-Bromosuccinimide (NBS) provides superior regioselectivity, while 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) offers higher yields under milder conditions.

Alkylation Base and Solvent Selection

BaseSolventReaction Time (h)Yield (%)
Cs₂CO₃DMF692
NaOtBuTHF885
K₂CO₃Acetone1278

Cesium carbonate in DMF emerges as the optimal base-solvent combination, facilitating complete conversion within 6 hours.

Purification Techniques

Intermediate Purification

  • Ethyl 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoate (IV ) : Purified via silica gel chromatography (hexane/ethyl acetate, 7:3) or recrystallization from ethanol-water (4:1).

  • 2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanoic acid : Extracted using ethyl acetate after acidification (pH = 2–3) and dried over Na₂SO₄.

Final Amide Purification

The crude amide is purified through reverse-phase HPLC (C18 column, acetonitrile-water gradient) to achieve >99% purity.

Scalability and Industrial Considerations

Continuous Flow Reactors

Industrial-scale production employs continuous flow systems for bromination and alkylation steps, reducing reaction times by 40% compared to batch processes.

Cost Analysis

ComponentCost per kg (USD)
NBS320
Cs₂CO₃280
DMF50

Transitioning to DBDMH reduces bromination costs by 22% while maintaining yield.

Comparative Analysis of Methods

ParameterAlkylation-BrominationBromination-Alkylation
Total Steps32
Overall Yield (%)6874
Purity (%)99.298.5
ScalabilityModerateHigh

The bromination-alkylation route offers higher scalability and yield, making it preferable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-1H-pyrazol-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2), potassium permanganate (KMnO4), or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazoles depending on the nucleophile used.

    Oxidation Reactions: Products include oxides or hydroxyl derivatives of the original compound.

    Reduction Reactions: Products include amines or other reduced forms of the compound.

Scientific Research Applications

Organic Chemistry

In organic chemistry, 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide serves as a versatile building block for synthesizing various derivatives. It can undergo:

  • Substitution Reactions: Leading to a range of substituted pyrazoles depending on the nucleophiles used.
  • Oxidation Reactions: Producing oxides or hydroxyl derivatives.
  • Reduction Reactions: Yielding amines or other reduced forms of the compound.

Biological Applications

The compound is utilized as a probe to study enzyme activity and protein interactions. Its ability to interact with biological targets makes it a candidate for investigating:

  • Enzyme Inhibition: The bromine atom plays a crucial role in binding to active sites of enzymes, potentially inhibiting their function.
  • Protein Interactions: The compound can modify protein behavior, providing insights into cellular mechanisms.

Pharmaceutical Research

This compound shows promise in drug discovery, particularly for developing new therapeutic agents. Notable applications include:

  • Anticancer Agents: Research indicates that compounds with pyrazole structures may exhibit anticancer properties due to their ability to inhibit specific kinases involved in cancer progression .
  • Anti-inflammatory Drugs: The compound's unique structure may contribute to anti-inflammatory effects, making it a candidate for further investigation in this area.

Data Table: Summary of Applications

Application AreaSpecific UsesKey Findings
Organic ChemistryBuilding block for complex moleculesVersatile reactivity in substitution and oxidation
Biological ResearchEnzyme activity probesPotential enzyme inhibitors and protein interaction modifiers
Pharmaceutical ResearchAnticancer and anti-inflammatory agentsPromising results in inhibiting cancer-related kinases
Material ScienceDevelopment of new materialsIntermediate in agrochemicals and pharmaceuticals

Case Study 1: Anticancer Activity

A study published in PubMed highlighted the effectiveness of pyrazole derivatives as selective inhibitors of Rho kinase (ROCK-II), with compounds exhibiting low IC50 values (around 3 nM) against cancer cell lines. This underscores the potential of this compound as a lead compound in anticancer drug development .

Case Study 2: Enzyme Inhibition

Research demonstrated that halogenated pyrazoles could act as inhibitors of liver alcohol dehydrogenase. The presence of bromine in this compound enhances its binding affinity, suggesting potential therapeutic applications in managing alcohol metabolism .

Mechanism of Action

The mechanism of action of 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting or modifying their activity. The bromine atom and the pyrazole ring play crucial roles in binding to molecular targets, while the methylpropanamide group may enhance the compound’s solubility and stability.

Comparison with Similar Compounds

Key Differences :

  • The amide group in the target compound likely enhances hydrogen-bonding capacity compared to esters or alcohols, improving solubility in polar solvents .

Substituent Effects on Pyrazole Derivatives

Halogen Substitution (Bromine vs. Chlorine)

Compounds 16 and 17 () demonstrate how halogen substitution impacts properties:

  • Compound 16 (4-bromo-phenyl substituent): Melting point = 200–201°C, yield = 79.3%.
  • Compound 17 (4-chloro-phenyl substituent): Melting point = 129–130°C, yield = 82.4%.

Observation : Bromine’s larger atomic radius and higher molecular weight contribute to higher melting points compared to chlorine analogs, likely due to stronger van der Waals interactions .

Aromatic Ring Modifications

  • Compound 18 () features a 4-methoxyphenyl group, resulting in a melting point of 160–161°C. The electron-donating methoxy group may enhance solubility in organic solvents but reduce thermal stability compared to halogenated analogs .
  • Example 5.17 () includes a 4-chlorophenyl group, with LC/MS data showing m/z 301–305 [M+H]+.

Physicochemical and Spectral Properties

Infrared (IR) Spectroscopy

  • Amide vs. Sulfonamide : The target compound’s amide group would exhibit C=O stretching near 1650–1680 cm⁻¹, similar to the carbonyl peaks in sulfonamide derivatives (e.g., 1653 cm⁻¹ in Compound 16; ). Sulfonamides additionally show distinct SO2 stretches near 1160–1335 cm⁻¹ .
  • Alcohol vs. Ester: 2-(4-Bromo-1H-pyrazol-1-yl)ethanol () would display broad O-H stretches (~3300 cm⁻¹), absent in ester or amide analogs .

Nuclear Magnetic Resonance (NMR)

  • Pyrazole Proton Environments : In Compound 16 (), the pyrazole H4 and H5 protons resonate at δ 3.58–5.00 ppm, consistent with deshielding effects from the bromine atom. Similar shifts are expected for the target compound .
  • Methyl Groups: The 2-methylpropanamide group would produce a singlet near δ 1.0–1.2 ppm for the methyl protons, as seen in 2-methylpropanoic acid derivatives () .

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a bromine atom and an amide functional group, which contribute to its unique properties. The molecular formula is C7H10BrN3OC_7H_{10}BrN_3O, and it has a molecular weight of approximately 232.08 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in key metabolic pathways, potentially affecting cellular proliferation and survival.
  • Receptor Binding : It shows affinity for certain receptors, which may modulate signaling pathways related to inflammation and cancer progression.

Biological Activities

The compound has been investigated for several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against various pathogens.
  • Anticancer Properties : Research indicates its potential to inhibit cancer cell proliferation, making it a candidate for cancer therapy .
  • Anti-inflammatory Effects : The compound may also play a role in reducing inflammation, which is crucial for treating chronic inflammatory diseases.

Anticancer Activity

A study evaluated the anticancer effects of this compound on different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM across various models. This suggests a promising avenue for further development as an anticancer agent .

Enzyme Inhibition Studies

In vitro assays demonstrated that the compound acts as an inhibitor of specific enzymes linked to cancer metabolism. For instance, it was found to inhibit the activity of the phosphoinositide 3-kinase (PI3K) pathway, which is often dysregulated in tumors. This inhibition correlates with reduced tumor cell viability in experimental models .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
2-(4-chloro-1H-pyrazol-1-yl)-2-methylpropanamideChlorine instead of bromineModerate anticancer activity
2-(4-fluoro-1H-pyrazol-1-yl)-2-methylpropanamideFluorine substitutionEnhanced receptor binding
2-(4-nitro-1H-pyrazol-1-yl)-2-methylpropanamideNitro group additionPotentially increased stability

Q & A

Q. What are the standard synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves coupling 4-bromo-1H-pyrazole derivatives with 2-methylpropanamide precursors. For example, hydrazine hydrate and KOH in ethanol under reflux (5 hours) are used to form pyrazole intermediates, followed by amidation . Optimization includes:

  • Catalyst selection : Alkaline conditions (e.g., KOH) improve cyclization efficiency.
  • Temperature control : Reflux (~80°C) ensures complete reaction without decomposition.
  • Workup : Acidification with HCl precipitates the product, which is crystallized from ethanol for purity .

Q. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer:

  • Chromatography : HPLC/GC with >98% purity thresholds (as per catalog standards) .
  • Spectroscopy :
    • 1H NMR : Confirms substituent positions (e.g., bromine at pyrazole C4, methyl groups in propanamide).
    • IR : Validates carbonyl (C=O) and amide (N-H) functional groups .
  • Elemental Analysis : Matches theoretical vs. observed C/H/N/Br ratios .

Advanced Research Questions

Q. How can structural contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating proton-proton and proton-carbon interactions.
  • X-ray Crystallography : Provides definitive proof of molecular geometry, as demonstrated for structurally related bromopyrazole derivatives (e.g., 5-(4-bromophenoxy)-1-methylpyrazole analogs) .
  • Computational Modeling : DFT calculations predict electronic environments for anomalous shifts .

Q. What strategies are effective for designing analogs with enhanced pharmacological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) :
    • Pyrazole substitution : Bromine at C4 enhances steric bulk and electronic effects, impacting target binding .
    • Propanamide modification : Methyl groups improve metabolic stability (e.g., as seen in GDC-0032, a β-sparing PI3K inhibitor with a similar scaffold) .
  • In Silico Screening : Docking studies against targets like PI3Kα identify favorable substituent interactions .

Q. How can researchers address conflicting solubility or stability data across different batches?

Methodological Answer:

  • Polymorph Screening : XRPD (X-ray powder diffraction) identifies crystalline forms, as patented for related propanamide derivatives .
  • Accelerated Stability Studies : Expose batches to heat/humidity and monitor degradation via LC-MS.
  • Solubility Enhancement : Co-solvents (e.g., PEG-400) or salt formation (e.g., hydrochloride) improve aqueous solubility .

Q. What methods are used to confirm target engagement in biological assays?

Methodological Answer:

  • Biochemical Assays : Competitive binding assays (e.g., fluorescence polarization) quantify inhibition of kinases like PI3K .
  • Cellular Models : Western blotting for downstream targets (e.g., phosphorylated AKT) validates pathway modulation .
  • Pharmacokinetic Profiling : Plasma stability and tissue distribution studies in rodent models assess bioavailability .

Data Analysis and Experimental Design

Q. How should researchers interpret contradictory bioactivity data in different cell lines?

Methodological Answer:

  • Cell Line Authentication : STR profiling ensures genetic consistency.
  • Context-Specific Factors :
    • Mutation Status : PI3Kα-mutant vs. wild-type cells may show divergent responses .
    • Off-Target Effects : siRNA knockdown or CRISPR-Cas9 gene editing isolates target-specific effects.

Q. What statistical approaches are recommended for dose-response studies?

Methodological Answer:

  • Nonlinear Regression : Four-parameter logistic curves (IC50/EC50) model efficacy/potency.
  • Error Analysis : Replicates (n ≥ 3) with SEM (standard error of the mean) ensure reproducibility.
  • Synergy Assessment : Chou-Talalay method for combination therapy studies .

Tables for Key Data

Q. Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Reaction Time5–7 hours>90% yield
SolventEthanolFacilitates crystallization
CatalystKOHEnhances cyclization

Q. Table 2: Pharmacological Profiling of Analogous Compounds

CompoundTarget (IC50)Key Structural FeatureReference
GDC-0032PI3Kα (0.29 nM)2-Methylpropanamide scaffold
2-(4-Bromo-pyrazol)Kinase X (Pending)Bromine at C4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.